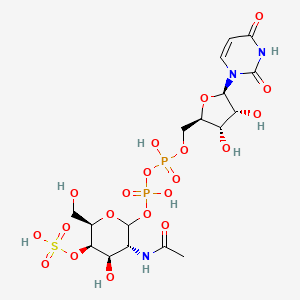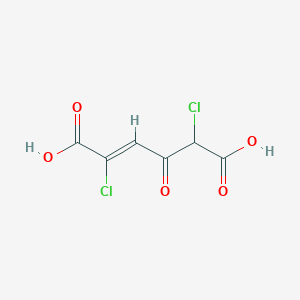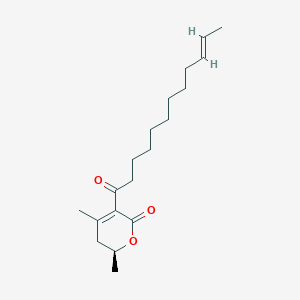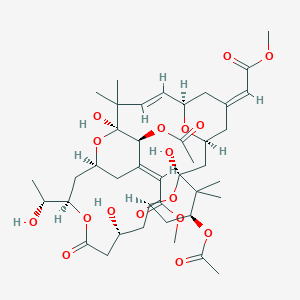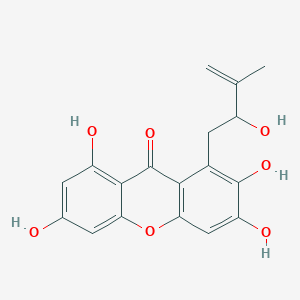
hyperxanthone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperxanthone C is a member of the class of xanthones that is 2,3,6,8-tetrahydroxyxanthone substituted by a 2-hydroxy-3-methylbut-3-enyl group at position 1. Isolated from the aerial parts of Hypericum scabrum, it exhibits cytotoxicity for human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a polyphenol and a secondary alcohol.
Scientific Research Applications
Pharmacological Potential in Alzheimer’s Disease
Hyperxanthone E, structurally related to hyperxanthone C, has been studied for its potential role in Alzheimer’s disease treatment. The enzyme responsible for hyperxanthone E formation, a membrane-bound prenyltransferase from Hypericum calycinum, catalyzes the biosynthesis of prenylated xanthones. These compounds are structurally similar to γ-mangostin, a known cholinesterase inhibitor, suggesting potential applications in Alzheimer’s therapy (Fiesel et al., 2015).
Antihypertensive Properties
Research on globulixanthone c, another compound related to hyperxanthone C, indicates its potential as a better inhibitor of carbonic anhydrase II compared to chlorthalidone, a first-line antihypertensive drug. This finding underscores the possibility of using hyperxanthone C derivatives as oral antihypertensive medications (Katelia et al., 2022).
Hepatoprotective Activity
Cudratricusxanthone A, closely related to hyperxanthone C, has demonstrated hepatoprotective effects in sepsis-induced liver injury. Its mechanism involves reducing inflammatory responses and activating SIRT1 signaling, indicating its potential in treating liver diseases (Lee et al., 2018).
Anti-Ulcer and Neuroprotective Effects
The roots of Hypericum oblongifolium, containing compounds like hyperxanthone C, have been shown to possess anti-ulcer activity. Similarly, polyprenylated tetraoxygenated xanthones from Hypericum monogynum demonstrate neuroprotective effects, potentially contributing to antidepression therapies (Ali et al., 2014); (Xu et al., 2016).
Antifungal Activity
Hypericum perforatum subsp. angustifolium, which produces xanthones including hyperxanthone C, has exhibited promising antifungal activity against human fungal pathogens like Candida spp. and Cryptococcus neoformans. This suggests potential applications in antifungal pharmacology (Tocci et al., 2013).
Cancer Treatment Potential
Euxanthone, related to hyperxanthone C, shows effectiveness in suppressing tumor growth and metastasis in colorectal cancer by targeting CIP2A/PP2A signaling. This discovery highlights the potential of hyperxanthone C derivatives in cancer therapy (Wang et al., 2018).
Anticoagulant and Profibrinolytic Activities
Cudratricusxanthone A has shown antiplatelet, anticoagulant, and profibrinolytic properties, suggesting its use as a new anticoagulant agent (Yoo et al., 2014).
Neurotrophic Factor Stimulation
Compounds like 1,3,7-trihydroxyxanthone, related to hyperxanthone C, have been found to stimulate the expression of neurotrophic factors in rat astrocyte cultures, indicating potential in psychiatric disorder treatment (Yang et al., 2018).
properties
Product Name |
hyperxanthone C |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2,3,6,8-tetrahydroxy-1-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O7/c1-7(2)10(20)5-9-15-14(6-12(22)17(9)23)25-13-4-8(19)3-11(21)16(13)18(15)24/h3-4,6,10,19-23H,1,5H2,2H3 |
InChI Key |
GONMHOQVFDWXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
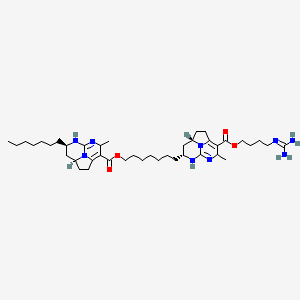
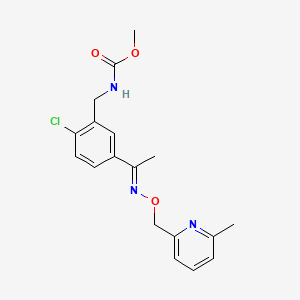

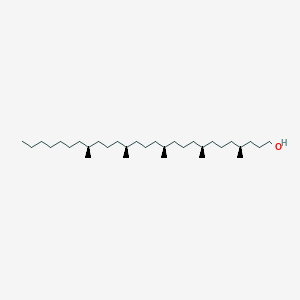


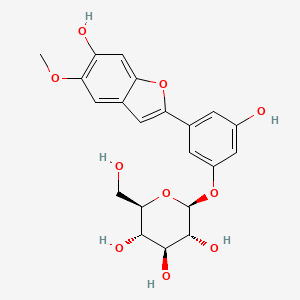

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
